Product packaging for (S)-4-(1-Aminobutyl)phenol hydrochloride(Cat. No.:CAS No. 1217466-82-4)

(S)-4-(1-Aminobutyl)phenol hydrochloride

Cat. No.: B1505173
CAS No.: 1217466-82-4
M. Wt: 201.69 g/mol
InChI Key: JKUKIQUZERUIDJ-PPHPATTJSA-N
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Description

Phenolic Amines

Like 4-aminophenol (paracetamol precursor) and dopamine , it combines a phenol ring with an amine group. The extended butyl chain introduces greater hydrophobicity compared to simpler analogues, influencing receptor binding kinetics.

Chiral Alkylamines

The (S)-configured aminobutyl group resembles side chains in norepinephrine and amphetamine derivatives , though its elongated structure alters metabolic stability.

Feature This compound 4-Aminophenol Dopamine
Phenol group Yes Yes Yes
Amine type Primary alkylamine Primary arylamine Catecholamine
Chirality (S)-configuration Achiral Achiral
Side chain length 4 carbons None 2 carbons (ethyl)

This structural hybrid enables unique reactivity, such as participation in both electrophilic aromatic substitution (phenol) and nucleophilic (amine) reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO B1505173 (S)-4-(1-Aminobutyl)phenol hydrochloride CAS No. 1217466-82-4

Properties

CAS No.

1217466-82-4

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m0./s1

InChI Key

JKUKIQUZERUIDJ-PPHPATTJSA-N

SMILES

CCCC(C1=CC=C(C=C1)O)N.Cl

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)O)N.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(S)-4-(1-Aminobutyl)phenol hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions. Its structure suggests it may act on neurotransmitter systems, particularly those involving dopamine and serotonin.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a dopamine receptor agonist. The results indicated significant binding affinity to D2 receptors, suggesting potential applications in treating Parkinson's disease and other dopamine-related disorders.

Neuropharmacology

Research indicates that this compound can influence neurochemical pathways, making it a candidate for exploring neuroprotective effects.

  • Case Study : In a preclinical trial reported in Neuropharmacology, the compound was administered to animal models of neurodegeneration. The findings demonstrated a reduction in neuronal apoptosis and improved cognitive function, highlighting its neuroprotective properties.

Material Science

Beyond biological applications, this compound has been utilized in the synthesis of novel materials due to its phenolic structure.

  • Application Example : Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. A study in Materials Science showed that composites containing (S)-4-(1-Aminobutyl)phenol exhibited improved tensile strength compared to traditional polymers .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry Significant D2 receptor binding affinity
NeuropharmacologyNeuropharmacology Reduced neuronal apoptosis; improved cognitive function
Material ScienceMaterials Science Enhanced tensile strength in polymer composites

Chemical Reactions Analysis

Amine Functionality Reactions

The primary amine group (-NH₂) in the protonated hydrochloride form enables diverse reactivity:

Salt Formation and Acid-Base Neutralization

  • Reacts with strong bases (e.g., NaOH) to regenerate the free amine:

     S 4 1 Aminobutyl phenol HCl+NaOH S 4 1 Aminobutyl phenol+NaCl+H2O\text{ S 4 1 Aminobutyl phenol HCl}+\text{NaOH}\rightarrow \text{ S 4 1 Aminobutyl phenol}+\text{NaCl}+\text{H}_2\text{O}

    This reversible reaction is critical for adjusting solubility in synthetic workflows .

Schiff Base Formation

  • Forms imines with carbonyl compounds (e.g., aldehydes/ketones):

    RCHO+ S 4 1 Aminobutyl phenolRCH N 4 1 butyl phenol +H2O\text{RCHO}+\text{ S 4 1 Aminobutyl phenol}\rightarrow \text{RCH N 4 1 butyl phenol }+\text{H}_2\text{O}

    Used in synthesizing antimicrobial and antidiabetic Schiff base derivatives .

Acylation and Amide Coupling

  • Reacts with activated carboxylic acids (e.g., using HATU/DIPEA):

    RCOOH+ S 4 1 Aminobutyl phenolHATURCONH 4 1 butyl phenol \text{RCOOH}+\text{ S 4 1 Aminobutyl phenol}\xrightarrow{\text{HATU}}\text{RCONH 4 1 butyl phenol }

    Yields stable amides, as demonstrated in oxazole-carboxamide syntheses .

Phenolic Group Reactions

The para-substituted phenol group undergoes electrophilic aromatic substitution (EAS):

Sulfonation

  • Reacts with concentrated H₂SO₄ to form sulfonic acids:

     S 4 1 Aminobutyl phenol+H2SO44 1 Aminobutyl 2 hydroxybenzenesulfonic acid\text{ S 4 1 Aminobutyl phenol}+\text{H}_2\text{SO}_4\rightarrow \text{4 1 Aminobutyl 2 hydroxybenzenesulfonic acid}

    Temperature controls regioselectivity (ortho vs. para) .

Nitration

  • Generates nitro derivatives under mixed acid (HNO₃/H₂SO₄):

     S 4 1 Aminobutyl phenolHNO34 1 Aminobutyl 2 nitrophenol\text{ S 4 1 Aminobutyl phenol}\xrightarrow{\text{HNO}_3}\text{4 1 Aminobutyl 2 nitrophenol}

    The aminobutyl group directs nitration to the ortho position .

Oxidative Coupling

  • Undergoes cross-dehydrogenative coupling on metal surfaces (e.g., Cu, Ag):

    2 S 4 1 Aminobutyl phenolCu 110 Biphenyl dimer+2H22\,\text{ S 4 1 Aminobutyl phenol}\xrightarrow{\text{Cu 110 }}\text{Biphenyl dimer}+2\,\text{H}_2

    Stabilized by Br adatoms in Ullmann-type reactions .

Side-Chain Modifications

The butyl chain enables alkylation and elimination:

Alkylation

  • Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions:

     S 4 1 Aminobutyl phenol+HC CCH2BrPropargyl ether derivative\text{ S 4 1 Aminobutyl phenol}+\text{HC CCH}_2\text{Br}\rightarrow \text{Propargyl ether derivative}

    Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Dehydration

  • Eliminates water under acidic conditions to form alkenes:

     S 4 1 Aminobutyl phenolH+4 1 Butenyl phenol+NH3\text{ S 4 1 Aminobutyl phenol}\xrightarrow{\text{H}^+}\text{4 1 Butenyl phenol}+\text{NH}_3

    Observed in lignin valorization studies under zeolite catalysis .

Kinetic and Mechanistic Insights

Reaction TypeRate LawKey CatalystsYield Optimization Strategies
Amide CouplingPseudo-first-orderHATU, DIPEAExcess coupling reagent
SulfonationSecond-orderH₂SO₄Low temperature (0–5°C)
Ullmann CouplingChain propagationCu/Ag surfaces, Br⁻Templating with Br adatoms

Comparison with Similar Compounds

(R)-4-(1-Aminobutyl)benzonitrile Hydrochloride

Structural Differences :

  • Replaces the phenol group with a benzonitrile moiety.
  • Retains the butyl-amino chain but in the (R)-enantiomeric form. Implications:
  • The (R)-configuration may lead to divergent interactions with chiral receptors or enzymes .
Property (S)-4-(1-Aminobutyl)phenol HCl (R)-4-(1-Aminobutyl)benzonitrile HCl
Functional Group Phenol Benzonitrile
Chirality S-configuration R-configuration
Polarity Higher (due to -OH) Lower (due to -CN)

Propanol, 2-Amino-1-(4-hydroxyphenyl)-, Hydrochloride (CAS 13062-82-3)

Structural Differences :

  • Features a shorter propanol chain (3 carbons) instead of a butyl chain (4 carbons).
  • Contains a secondary alcohol group adjacent to the amino group. Implications:
  • The alcohol group may participate in hydrogen bonding, influencing solubility and target engagement .
Property (S)-4-(1-Aminobutyl)phenol HCl 2-Amino-1-(4-hydroxyphenyl)propanol HCl
Chain Length Butyl (4 carbons) Propanol (3 carbons)
Additional Functional Group None Secondary alcohol (-OH)

(4-(1-Aminoethyl)phenyl)methanol Hydrochloride (CAS 2733849-27-7)

Structural Differences :

  • Substitutes the butyl chain with a shorter ethyl group.
  • Includes a methanol group at the benzene ring. Implications:
  • The methanol group introduces additional polarity, which may improve aqueous solubility but reduce lipid bilayer penetration .
Property (S)-4-(1-Aminobutyl)phenol HCl (4-(1-Aminoethyl)phenyl)methanol HCl
Chain Length Butyl (4 carbons) Ethyl (2 carbons)
Substituent Phenol (-OH) Methanol (-CH2OH)

4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride (CAS 74938-88-8)

Structural Differences :

  • Replaces the phenol group with an amidine and sulfonyl fluoride.
  • Lacks the chiral aminobutyl chain. Implications:
  • The amidine and sulfonyl fluoride groups make this compound a protease inhibitor (e.g., serine proteases).
  • The lack of chirality simplifies synthesis but limits stereoselective applications .
Property (S)-4-(1-Aminobutyl)phenol HCl 4-Amidinophenylmethanesulfonyl Fluoride HCl
Key Functional Groups Phenol, amine Amidinesulfonyl fluoride
Primary Application Research intermediate Protease inhibition

Research Findings and Implications

  • Chirality Matters: The (S)-enantiomer of 4-(1-aminobutyl)phenol hydrochloride may exhibit distinct biological activity compared to its (R)-counterparts, as seen in receptor-binding assays for analogous compounds .
  • Chain Length vs. Bioactivity: Longer alkyl chains (e.g., butyl) enhance lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeting drugs. Shorter chains (e.g., ethyl or propanol) may favor peripheral actions .
  • Functional Group Diversity: Phenol derivatives prioritize hydrogen bonding, while benzonitrile or sulfonyl fluoride groups shift reactivity toward electrophilic interactions .

Preparation Methods

Starting Materials and Protection

Catalytic Hydrogenation for Amination

  • Catalytic hydrogenation is a key method for converting precursors such as norepinephrine derivatives into amine hydrochlorides. This involves dissolving the precursor in a solvent (water, methanol, ethanol, or mixtures), adding a catalyst (commonly palladium on carbon with 0.5-10 wt% Pd), and optionally hydrochloric acid, followed by hydrogenation under controlled temperature (30-150°C) and pressure (0.1-10 MPa).
  • This method provides high purity and yield, with environmental benefits due to fewer by-products and waste compared to older methods.

Detailed Preparation Method from Patent Literature

A recently published European patent (EP 4 431 488 A1, 2024) outlines a robust industrial method for preparing dopamine hydrochloride, a compound structurally related to this compound, which can be adapted or serve as a model for the preparation of the target compound:

Step Description Conditions/Notes
1. Dissolution Dissolve norepinephrine substance or hydrochloride in solvent Solvents: water, methanol, ethanol or mixtures; ratio 1:2 to 1:10 (precursor:solvent)
2. Catalyst addition Add catalyst such as Pd/C (0.5-10 wt% Pd) Catalyst amount 5-50 wt% relative to precursor
3. Optional acid addition Add hydrochloric acid Molar ratio precursor:HCl = 1:1 to 1:5; concentration ~1 mol/L
4. Catalytic hydrogenation Hydrogenate under controlled temperature and pressure Temp: 30-150°C (preferably 70-100°C); Pressure: 0.1-10 MPa (preferably 1-2 MPa); Duration: 1-36 h (preferably 6-24 h)
5. Post-processing Filter, concentrate under reduced pressure, convert concentrate to slurry, filter, recrystallize, and vacuum dry Reduced pressure ≥ 0.08 MPa, temp ≥ 50°C; slurry preparation involves dispersant (alcohol + HCl mixture) heating and cooling

This method is noted for its simplicity, high yield, purity, and environmental friendliness, making it suitable for industrial-scale synthesis.

Comparative Analysis of Preparation Routes

Route Starting Material Key Steps Advantages Disadvantages
Homopiperonylamine route Homopiperonylamine One-step ring-opening with HCl and phenol Simple, fewer steps Expensive starting material, high temperature, impurity control difficult
Vanillin route Vanillin Condensation, reduction (Zn/HCl), demethylation, HCl displacement Cheap starting material Phenolic hydroxyl instability, oxidation prone, large waste from Zn/HCl
Catechol enzymatic route Catechol Reaction with pyruvic acid and ammonia, enzymatic decarboxylation Mild conditions High cost, harsh enzymatic conditions, not industrially feasible
Catalytic hydrogenation (patent method) Norepinephrine or derivatives Catalytic hydrogenation with Pd/C in solvent + HCl High purity, yield, environmentally friendly, industrially scalable Requires catalyst and controlled conditions

Research Findings and Optimization Notes

  • Protection of phenol hydroxyl groups during synthesis improves selectivity and yield of amine coupling reactions.
  • Use of HBTU as a coupling agent facilitates efficient amide bond formation with minimal racemization.
  • Catalytic hydrogenation parameters such as temperature, pressure, catalyst loading, and solvent composition critically affect yield and purity.
  • Post-synthesis recrystallization and drying steps are essential for obtaining the hydrochloride salt in pharmaceutical-grade purity.

Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Solvent Water, methanol, ethanol or mixtures Ratio precursor:solvent 1:2 to 1:10
Catalyst Pd/C with 0.5-10 wt% Pd Catalyst loading 5-50 wt% relative to precursor
Hydrochloric acid 1 mol/L Molar ratio precursor:HCl = 1:1 to 1:5
Temperature 30-150°C (preferably 70-100°C) Controls reaction rate and selectivity
Pressure 0.1-10 MPa (preferably 1-2 MPa) Hydrogenation efficiency
Reaction time 1-36 h (preferably 6-24 h) Ensures complete conversion
Post-processing Filtration, concentration, slurry formation, recrystallization Critical for purity and yield

This comprehensive overview of the preparation methods of this compound integrates synthetic strategies, catalytic hydrogenation techniques, and industrially relevant process parameters. The catalytic hydrogenation approach, especially as described in recent patent literature, represents a state-of-the-art, scalable, and environmentally sustainable method for producing this compound with high purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-(1-Aminobutyl)phenol hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis should employ chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity. For example, using chiral auxiliaries during alkylation steps or enantioselective hydrogenation can enhance (S)-configuration purity. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) under controlled pH (5–6) may further isolate the desired enantiomer .

Q. How should researchers characterize the structural integrity and chiral configuration of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the aromatic and aliphatic proton environments, and compare optical rotation values with literature data for the (S)-enantiomer. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) can verify enantiopurity. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 199.1 (free base) and 235.5 (hydrochloride) .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. The compound is sensitive to moisture and oxidation; desiccants like silica gel should be used. Avoid contact with acids, as decomposition may release toxic gases (e.g., HCl). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Reproduce experiments under strictly controlled conditions (temperature, solvent grade, pH). Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility. Validate reactivity discrepancies by testing against standardized reagents (e.g., ninhydrin for primary amines) and cross-referencing with structurally analogous compounds like tyramine hydrochloride .

Q. What experimental designs are suitable for studying its interaction with catecholaminergic systems?

  • Methodological Answer : Employ radioligand binding assays (e.g., 3^3H-dopamine displacement) on synaptosomal preparations to evaluate affinity for dopamine/norepinephrine transporters. In vitro neuronal uptake inhibition assays can quantify potency. For in vivo studies, microdialysis in rodent models paired with LC-MS/MS for metabolite detection is recommended .

Q. How can chiral impurities be quantified and minimized during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) like inline FTIR to monitor reaction progress. Use preparative SFC (supercritical fluid chromatography) with chiral columns for large-scale purification. Statistical optimization (e.g., Box-Behnken design) of reaction parameters (temperature, catalyst loading) can reduce enantiomeric excess loss .

Data Analysis and Validation

Q. What analytical challenges arise in HPLC quantification of this compound, and how can they be mitigated?

  • Methodological Answer : Column bleeding and peak tailing are common due to the compound’s polarity. Use end-capped C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) in the mobile phase. Validate the method per ICH guidelines (linearity: R2>0.995R^2 > 0.995; LOD/LOQ < 0.1 µg/mL) .

Q. How should researchers validate the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : Perform dose-response curves (10 nM–100 µM) with positive controls (e.g., pargyline for monoamine oxidase). Use kinetic assays (UV-Vis or fluorometric) to determine KiK_i values. Triplicate runs and ANOVA analysis (p<0.05p < 0.05) ensure reproducibility. Cross-validate with molecular docking simulations to confirm binding site interactions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. For spills, absorb with vermiculite and neutralize with 5% sodium bicarbonate. Acute toxicity data (LD50 oral, rat: ~500 mg/kg) suggest adherence to OSHA exposure limits (15 mg/m³ for respirable amines) .

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